molecular formula C14H17BrClNO B14914718 5-bromo-2-chloro-N-(4-methylcyclohexyl)benzamide

5-bromo-2-chloro-N-(4-methylcyclohexyl)benzamide

Cat. No.: B14914718
M. Wt: 330.65 g/mol
InChI Key: YMBHLZHHXUZBTL-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-(4-methylcyclohexyl)benzamide is an organic compound with the molecular formula C14H17BrClNO It is a derivative of benzamide, featuring bromine and chlorine substituents on the benzene ring and a 4-methylcyclohexyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(4-methylcyclohexyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Chlorination: The addition of a chlorine atom to the benzene ring.

    Amidation: The formation of the amide bond by reacting the bromochlorobenzene derivative with 4-methylcyclohexylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-(4-methylcyclohexyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

5-Bromo-2-chloro-N-(4-methylcyclohexyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(4-methylcyclohexyl)benzamide involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-N-cyclohexylbenzamide
  • 5-Bromo-2-chloro-N-methylbenzamide
  • 5-Bromo-2-chloro-N-isopropylbenzamide

Uniqueness

5-Bromo-2-chloro-N-(4-methylcyclohexyl)benzamide is unique due to the presence of the 4-methylcyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Properties

Molecular Formula

C14H17BrClNO

Molecular Weight

330.65 g/mol

IUPAC Name

5-bromo-2-chloro-N-(4-methylcyclohexyl)benzamide

InChI

InChI=1S/C14H17BrClNO/c1-9-2-5-11(6-3-9)17-14(18)12-8-10(15)4-7-13(12)16/h4,7-9,11H,2-3,5-6H2,1H3,(H,17,18)

InChI Key

YMBHLZHHXUZBTL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Br)Cl

Origin of Product

United States

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